Allyltrichlorosilane

Catalog No.
S579701
CAS No.
107-37-9
M.F
C3H5Cl3Si
M. Wt
175.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyltrichlorosilane

CAS Number

107-37-9

Product Name

Allyltrichlorosilane

IUPAC Name

trichloro(prop-2-enyl)silane

Molecular Formula

C3H5Cl3Si

Molecular Weight

175.51 g/mol

InChI

InChI=1S/C3H5Cl3Si/c1-2-3-7(4,5)6/h2H,1,3H2

InChI Key

HKFSBKQQYCMCKO-UHFFFAOYSA-N

SMILES

C=CC[Si](Cl)(Cl)Cl

Synonyms

allyltrichlorosilane

Canonical SMILES

C=CC[Si](Cl)(Cl)Cl

The exact mass of the compound Allyltrichlorosilane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20940. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Corrosives, Flammable - 3rd degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Allyltrichlorosilane (CAS 107-37-9) is a highly reactive, bifunctional organosilane characterized by a terminal allyl group and a highly electrophilic trichlorosilyl moiety. In industrial and advanced laboratory settings, it serves as a primary precursor for the synthesis of complex organosilanes, a potent surface-coupling agent for self-assembled monolayers (SAMs), and a specialized reagent for the Sakurai-Hosomi-Denmark allylation. Its extreme moisture sensitivity—rapidly liberating corrosive hydrogen chloride gas upon hydrolysis—necessitates rigorous anhydrous handling protocols. Despite these handling constraints, its distinct reactivity profile makes it indispensable for metal-free asymmetric synthesis and rapid surface functionalization where less reactive silanes fail to perform [1].

Substituting allyltrichlorosilane with more stable analogs, such as allyltrimethylsilane or allyltriethoxysilane, fundamentally alters reaction pathways and process requirements. Allyltrimethylsilane lacks the highly electron-withdrawing chlorine substituents on silicon, rendering it inert to neutral Lewis bases and necessitating harsh, stoichiometric Lewis acids (e.g., TiCl4) for allylation reactions [1]. Conversely, while allyltriethoxysilane shares the ability to functionalize hydroxylated surfaces, its alkoxysilyl groups exhibit significantly slower hydrolysis and condensation kinetics, often requiring acid/base catalysts or elevated temperatures to achieve adequate surface coverage [2]. Consequently, replacing allyltrichlorosilane compromises enantioselectivity in asymmetric synthesis and drastically increases processing time in surface modification workflows.

Enantioselective Metal-Free Allylation via Lewis Base Activation

In the asymmetric allylation of aldehydes, the highly electrophilic silicon center of allyltrichlorosilane allows for activation by neutral chiral Lewis bases (such as chiral phosphoramides or N,N'-dioxides), achieving up to 98% enantiomeric excess (ee) under metal-free conditions at temperatures as low as -40 °C. In contrast, allyltrimethylsilane is completely unreactive toward neutral Lewis bases and requires stoichiometric amounts of strong, often corrosive Lewis acids (e.g., TiCl4) to drive the Sakurai reaction, which severely limits its utility in highly enantioselective, metal-free catalytic regimes [1].

Evidence DimensionReactivity toward neutral Lewis bases for asymmetric allylation
Target Compound DataHigh reactivity, yielding up to 98% ee with catalytic chiral Lewis bases
Comparator Or BaselineAllyltrimethylsilane: Unreactive; requires stoichiometric strong Lewis acids (e.g., TiCl4)
Quantified DifferenceEnables catalytic, metal-free asymmetric allylation with >95% ee vs. no reaction under identical Lewis base conditions
ConditionsAldehyde allylation in the presence of neutral chiral Lewis bases at -40 °C to room temperature

Allows pharmaceutical chemists to synthesize chiral homoallylic alcohols without heavy metal contamination, streamlining purification and scaling.

Rapid Room-Temperature Self-Assembled Monolayer (SAM) Formation

For the functionalization of silica, glass, or oxidized metal surfaces, allyltrichlorosilane exhibits exceptionally fast reaction kinetics due to the highly labile silicon-chlorine bonds. It forms dense, covalently bonded self-assembled monolayers (SAMs) rapidly at room temperature without the need for catalysts. In direct contrast, allyltriethoxysilane (an alkoxysilane analog) hydrolyzes and condenses much more slowly, typically requiring the addition of acid or base catalysts, extended curing times, and elevated temperatures to achieve comparable surface grafting density[1].

Evidence DimensionConditions required for dense surface monolayer formation
Target Compound DataRapid, uncatalyzed monolayer formation at room temperature
Comparator Or BaselineAllyltriethoxysilane: Requires acid/base catalysis and/or elevated curing temperatures
Quantified DifferenceEliminates the need for thermal curing and catalysts while accelerating functionalization time
ConditionsGrafting onto hydroxylated substrates (e.g., silica, glass) in anhydrous solvents

Significantly reduces energy consumption and processing time in the manufacturing of biosensors, microarrays, and functionalized materials.

Extreme Hydrolytic Reactivity Dictating Anhydrous Procurement

The procurement and deployment of allyltrichlorosilane are heavily dictated by its violent reactivity with water. Quantitative safety studies demonstrate that upon contact with excess water, allyltrichlorosilane generates 50% of its maximum theoretical yield of corrosive hydrogen chloride (HCl) gas in just 0.29 minutes. This extreme hydrolytic lability stands in stark contrast to allyltrimethylsilane, which is stable to atmospheric moisture and can be handled using standard laboratory techniques without rapid degradation .

Evidence DimensionRate of hydrolysis and hazardous gas generation
Target Compound DataReleases 50% of theoretical HCl gas yield in 0.29 minutes upon water contact
Comparator Or BaselineAllyltrimethylsilane: Stable to atmospheric moisture; no rapid generation of corrosive gases
Quantified DifferenceOrders of magnitude higher hydrolytic reactivity, necessitating specialized anhydrous handling
ConditionsExposure to excess water or atmospheric moisture at ambient temperature

Mandates the procurement of specialized inert-atmosphere transfer equipment and strictly anhydrous storage conditions to prevent material degradation and ensure operator safety.

Metal-Free Asymmetric Synthesis of Pharmaceutical Intermediates

Leveraging its specific activation by chiral Lewis bases, allyltrichlorosilane is a primary reagent for the Sakurai-Hosomi-Denmark allylation. It is highly suited for synthesizing highly enantioenriched homoallylic alcohols without the use of toxic or difficult-to-remove heavy metal Lewis acids, making it an excellent fit for late-stage pharmaceutical development [1].

Rapid Fabrication of Functionalized Biosensors and Microarrays

Due to its ability to form dense self-assembled monolayers rapidly at room temperature, this compound is highly suited for functionalizing silica and glass substrates. The terminal allyl group provides a versatile handle for subsequent bioconjugation or polymerization steps in biosensor manufacturing[2].

Precursor for Specialty Silicone Polymers and Resins

The highly reactive trichlorosilyl group allows for rapid condensation reactions, making allyltrichlorosilane a highly effective building block for synthesizing specialized allyl-functionalized silicones, crosslinked resins, and advanced polymeric materials where rapid curing and high crosslink density are required .

Physical Description

Allyltrichlorosilane, stabilized appears as a colorless liquid with a pungent odor. Flash point of 95°F. Corrosive to metals and tissue.

Color/Form

Colorless liquid

Boiling Point

241 °F at 760 mm Hg (USCG, 1999)
117.5 °C

Flash Point

95 °F (USCG, 1999)
95 °F (35 °C) (open cup)

Vapor Density

6.05 (Air = 1)

Density

1.215 at 68 °F (USCG, 1999)
1.2011 g/cu cm at 20 °C

Odor

Pungent, irritating odo

Melting Point

35.0 °C
35 °C

UNII

UB3N98803N

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (97.67%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

17.64 mmHg
7.066 kPa (53.0 mm Hg) at 47.5 °C

Pictograms

Flammable

Flammable;Corrosive

Other CAS

107-37-9

Wikipedia

Allyltrichlorosilane

Use Classification

Fire Hazards -> Corrosives, Flammable - 3rd degree, Reactive - 2nd degree

Methods of Manufacturing

Reaction of allyl chloride with silicon (copper catalyst).

General Manufacturing Information

Silane, trichloro-2-propen-1-yl-: ACTIVE

Storage Conditions

SRP: Operations involving entry into tanks or closed vessels, and emergency situations, require consideration of potentially oxygen deficient, or "immediately dangerous to life and health" IDLH environments. This may necessitate use of a self-contained breathing apparatus (SCBA), or a positive pressure supplied air respirator.
Before entering confined space in which allyltrichlorosilane may be present, check to make sure that an explosive concentration does not exist. Store in tightly closed containers in a cool, well-ventilated area away from water and sources of ignition. Use and store allyltrichlorosilane under nitrogen. Metal containers involving the transfer of this chemical should be grounded and bonded. Where possible, automatically pump liquid from drums or other storage containers to process containers. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only nonsparking tools and equipment, especially when opening and closing containers of this chemical. Sources of ignition, such as smoking and open flame, are prohibited where where this chemical is used, handled, or stored in a manner that could create a potential fire or explosion hazard. Where this chemical is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.
All containers, pipes, apparatus, installations, and structures used for manufacture, storage, transport, or use of these substances must be of material resistant to corrosive substances or be protected by suitable coatings ... All containers or receptacles should be clearly labelled to indicate their contents and should bear the danger symbol for corrosives. /Corrosive substances/

Dates

Last modified: 08-15-2023

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